
(4-t-Butoxy-3,5-dimethylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−tert−butoxy−3,5−dimethylphenyl)MgBr+ZnBr2→(4−tert−butoxy−3,5−dimethylphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a 0.50 M solution in THF to maintain its stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the (4-tert-butoxy-3,5-dimethylphenyl) group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts in the presence of ligands, with the reaction performed under inert atmosphere.
Substitution: Utilizes various electrophiles, such as alkyl halides, under mild conditions.
Major Products Formed
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Forms biaryl or diaryl compounds.
Substitution: Generates substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology
While its direct applications in biology are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals, contributing to drug discovery and development.
Medicine
In medicinal chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry
Industrially, the compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide involves the transfer of the (4-tert-butoxy-3,5-dimethylphenyl) group to an electrophilic center. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)lithium
- (4-tert-butoxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to its magnesium and lithium counterparts, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide offers milder reaction conditions and greater functional group tolerance. It is also more stable and easier to handle than the corresponding lithium and magnesium reagents. The boronic acid derivative, while useful in Suzuki-Miyaura coupling, lacks the versatility and reactivity of the zinc bromide compound in other types of reactions.
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-9-7-6-8-10(2)11(9)13-12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
PIBALNJLQRXSHD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)OC(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
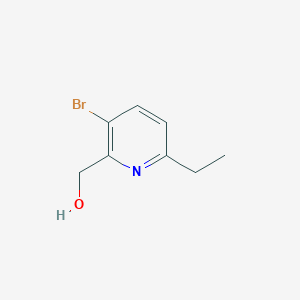

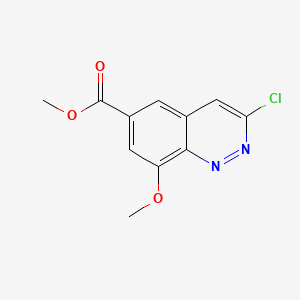
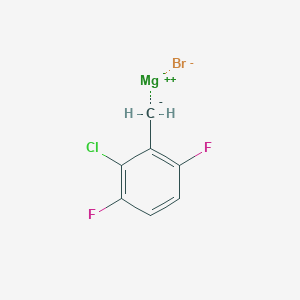

![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
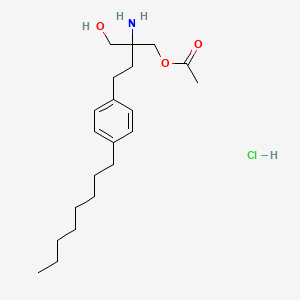
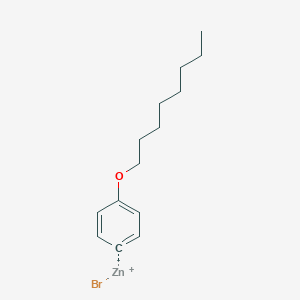
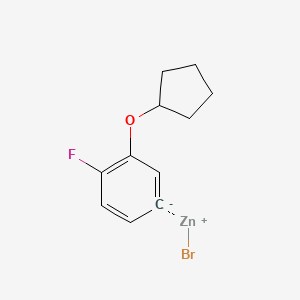
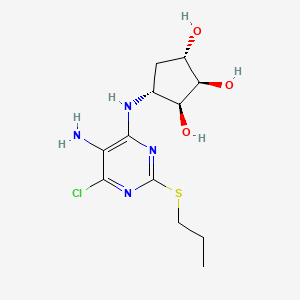

![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
